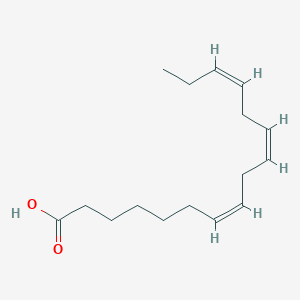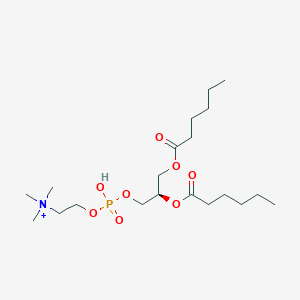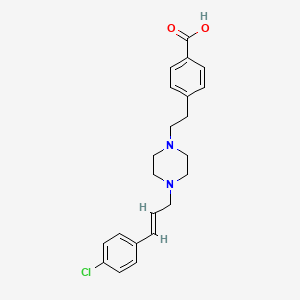
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid
Übersicht
Beschreibung
4-(2-{4-[3-(4-chlorophenyl)prop-2-en-1-yl]piperazin-1-yl}ethyl)benzoic acid is an organic compound that belongs to the class of phenethylamines . It is also known as 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of over 300°C and a predicted boiling point of 566.7±50.0°C . The predicted density is 1.211±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid, a compound with structural similarities to benzoic acid derivatives, has been studied for its crystal structure. In a study by (Faizi, Ahmad, & Golenya, 2016), the crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed. This research provides insights into the molecular conformations and interactions, which are critical for understanding the chemical behavior and potential applications of such compounds.
Metabolism and Biochemical Pathways
The metabolic pathways and enzymatic interactions of compounds structurally related to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid have been investigated. For instance, (Hvenegaard et al., 2012) studied the oxidative metabolism of Lu AA21004, a novel antidepressant. This research is significant in understanding the biochemical reactions and potential drug interactions involving similar compounds.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid. Research by (Abbavaram & Reddyvari, 2013) and (Al-Talib et al., 2016) demonstrates significant antibacterial and antifungal activities in similar chemical structures. This implies potential for developing new antimicrobial agents from such benzoic acid derivatives.
Supramolecular Networks
The formation of supramolecular structures using benzoic acid derivatives, including those similar to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid, has been a subject of interest. (Chen & Peng, 2011) explored how piperazine reacts with various substituted benzoic acids to form complex molecular networks. These findings can be pivotal for the development of novel materials with specific chemical and physical properties.
Cholesterol-Lowering Potential
Research has indicated the potential cholesterol-lowering effects of compounds similar to 4-(2-(1-(4-Chlorocinnamyl)piperazin-4-yl)ethyl)benzoic acid. A study by (Amin et al., 2004) demonstrates the cholesterol-lowering properties of RPR 101821, a compound structurally related to the subject chemical. This research opens up possibilities for new treatments in cardiovascular health management.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[4-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-21-9-5-18(6-10-21)2-1-12-24-14-16-25(17-15-24)13-11-19-3-7-20(8-4-19)22(26)27/h1-10H,11-17H2,(H,26,27)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGCNRBMYEJID-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)CC=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)C(=O)O)C/C=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86621-92-3 | |
| Record name | BM 15766 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086621923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B1239611.png)
![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B1239613.png)
![4-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1239614.png)



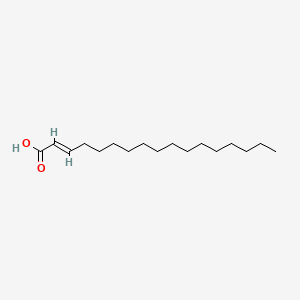
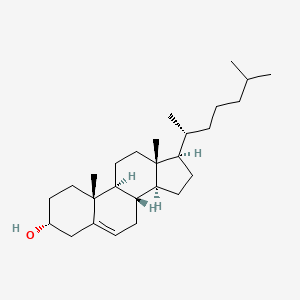
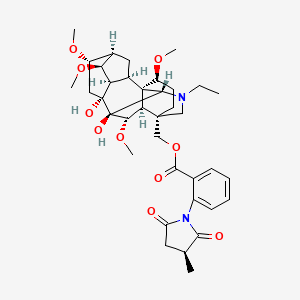


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)
